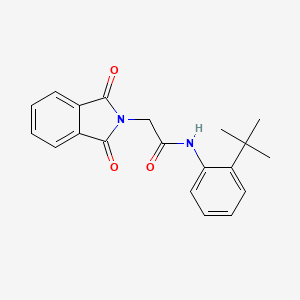![molecular formula C17H19N3O4 B5757656 N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide, also known as DEBIO-0932, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinecarboxamides and has been shown to exhibit potent anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the inhibition of several key enzymes and signaling pathways, including the NF-κB pathway and the COX-2 enzyme. These pathways are known to play a critical role in inflammation and tumorigenesis, and their inhibition has been shown to have therapeutic benefits.
Biochemical and Physiological Effects:
N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been shown to exhibit potent anti-inflammatory and anti-tumor effects in various preclinical studies. The compound has been shown to inhibit the production of several pro-inflammatory cytokines and chemokines, as well as reduce the proliferation and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the investigation of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide, including:
1. Further preclinical studies to investigate the efficacy and safety of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide in various disease models.
2. Development of novel formulations or delivery methods to improve the solubility and bioavailability of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide.
3. Investigation of the potential synergistic effects of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide with other anti-inflammatory or anti-tumor agents.
4. Clinical trials to evaluate the safety and efficacy of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide in humans.
5. Investigation of the potential mechanism of action of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide, including its effects on other signaling pathways and enzymes involved in inflammation and tumorigenesis.
Métodos De Síntesis
The synthesis of N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-pyridinecarboxylic acid with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a carboximidamide reagent to yield the final product.
Aplicaciones Científicas De Investigación
N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide has been investigated for its potential therapeutic applications in various disease models, including cancer and inflammatory disorders. Studies have shown that N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide can inhibit the activity of several key enzymes and signaling pathways involved in inflammation and tumorigenesis.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-22-14-9-8-12(11-15(14)23-4-2)17(21)24-20-16(18)13-7-5-6-10-19-13/h5-11H,3-4H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXMMZGXGICPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5757579.png)

![3-[2-(2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5757597.png)


![2-cyano-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5757621.png)


![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5757649.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)